molecular formula C14H17N3 B1465687 1-cyclopentyl-3-phenyl-1H-pyrazol-5-amine CAS No. 1291876-53-3

1-cyclopentyl-3-phenyl-1H-pyrazol-5-amine

Cat. No. B1465687
CAS RN: 1291876-53-3
M. Wt: 227.3 g/mol
InChI Key: QRIOGLRBWKOLSU-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-phenyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazolamine family. It is a heterocyclic compound containing both nitrogen and carbon atoms. It is an important intermediate in the synthesis of several drugs, including anti-inflammatory agents, anticonvulsants, and anti-depressants. This compound has been studied extensively in the last few decades due to its various applications in the medical and pharmaceutical fields.

Scientific Research Applications

Synthesis of Heterocyclic Chalcones

Pyrazole-based chalcones can be synthesized from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring . This process involves a base-catalysed Claisen–Schmidt condensation reaction .

Fluorescence Properties

1,3,5-trisubstituted-1H-pyrazoles synthesized using vitamin B1 as a catalyst show different fluorescence colors in various solvents when an electron-withdrawing group is attached to acetophenone . These compounds can serve as metal ion fluorescent probes with excellent selectivity for Ag+ detection .

Supramolecular Structures

1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes can be used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles . This class of molecules with different substituents may assist in understanding how small structural changes affect the supramolecular environment .

Antimicrobial Activity

Some pyrazole derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . For example, certain novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have shown optimal COX-2 inhibitory potency .

Pesticide Synthesis

Fipronil, a heavily substituted pyrazole-based heterocycle, is a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes . It is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .

Pharmacological Activities

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

properties

IUPAC Name

2-cyclopentyl-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-14-10-13(11-6-2-1-3-7-11)16-17(14)12-8-4-5-9-12/h1-3,6-7,10,12H,4-5,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIOGLRBWKOLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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